Cas no 338399-64-7 ([(3-Fluorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine)

[(3-Fluorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine structure
338399-64-7 structure
Product Name:[(3-Fluorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine
CAS-nummer:338399-64-7
MF:C14H15FN4OS
MW:306.358504533768
CID:5744088
PubChem ID:6413016
Update Time:2023-11-11

[(3-Fluorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine Chemische en fysische eigenschappen

Naam en identificatie

    • 5-(2-{[(3-fluorobenzyl)oxy]amino}vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
    • (E)-O-(3-fluorobenzyl)-N-(2-(6-methyl-3-(methylthio)-1,2,4-triazin-5-yl)vinyl)hydroxylamine
    • 5-(2-(((3-Fluorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
    • CHEMBL1459642
    • 2L-318S
    • HMS2628G06
    • AKOS005085590
    • 338399-64-7
    • [(3-fluorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine
    • 5-(2-([(3-FLUOROBENZYL)OXY]AMINO)VINYL)-6-METHYL-3-(METHYLSULFANYL)-1,2,4-TRIAZINE
    • O-(3-FLUOROBENZYL)-N-(2-[6-METHYL-3-(METHYLSULFANYL)-1,2,4-TRIAZIN-5-YL]VINYL)HYDROXYLAMINE
    • Ethenamine, N-[(3-fluorophenyl)methoxy]-2-[6-methyl-3-(methylthio)-1,2,4-triazin-5-yl]-
    • [(3-Fluorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine
    • Inchi: 1S/C14H15FN4OS/c1-10-13(17-14(21-2)19-18-10)6-7-16-20-9-11-4-3-5-12(15)8-11/h3-8,16H,9H2,1-2H3/b7-6+
    • InChI-sleutel: DFMPEQXNOYJZNC-VOTSOKGWSA-N
    • LACHT: S(C)C1=NN=C(C)C(/C=C/NOCC2C=CC=C(C=2)F)=N1

Berekende eigenschappen

  • Exacte massa: 306.09506045g/mol
  • Monoisotopische massa: 306.09506045g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 6
  • Complexiteit: 334
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 85.2Ų

Experimentele eigenschappen

  • Dichtheid: 1.29±0.1 g/cm3(Predicted)
  • Kookpunt: 480.1±55.0 °C(Predicted)
  • pka: 1.80±0.63(Predicted)
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